1H and 13C NMR chemical shifts for 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol
1H and 13C NMR chemical shifts for 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol
Abstract
This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol. In the absence of published experimental data for this specific molecule, this document synthesizes information from established NMR principles, spectral data of analogous structural motifs—namely substituted oxetanes and dichloropyridines—and best practices in spectral acquisition. It serves as an authoritative reference for researchers engaged in the synthesis, characterization, or utilization of this compound, offering detailed predictions for chemical shifts and coupling patterns. Furthermore, this guide outlines a rigorous, self-validating experimental workflow for the acquisition and confirmation of NMR data, ensuring high-fidelity structural elucidation.
Introduction
The oxetane ring is a valuable structural motif in medicinal chemistry, recognized for its ability to act as a nonclassical isostere for carbonyl and gem-dimethyl groups.[1] Its incorporation can favorably modulate key drug properties such as aqueous solubility, metabolic stability, and conformational preference.[2][3] The title compound, 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol, combines this strained heterocyclic ether with a dichloropyridine scaffold, suggesting potential applications as a versatile building block in drug discovery programs.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[4] It provides unparalleled insight into the chemical environment of individual atoms within a molecule. This guide aims to deconstruct the molecular architecture of 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol to predict its ¹H and ¹³C NMR spectra. This predictive framework is built upon the well-documented effects of electronegativity, ring strain, and aromaticity on nuclear shielding.[5]
Molecular Structure and Atom Numbering
For clarity and unambiguous spectral assignment, the following IUPAC-consistent numbering scheme will be used throughout this guide. The structure is composed of two key fragments: a 4,6-dichloropyridine ring and a 3-hydroxy-3-substituted oxetane ring.
Figure 1: Molecular structure and numbering scheme for 3-(4,6-Dichloro-3-pyridyl)oxetan-3-ol.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to display four distinct groups of signals corresponding to the pyridyl, oxetane, and hydroxyl protons.
-
Pyridyl Protons (H-2 & H-5):
-
Chemical Shift: The pyridine ring contains two protons, H-2 and H-5. Due to the strong electron-withdrawing nature of the ring nitrogen and the two chlorine atoms, these protons will be significantly deshielded and are expected to appear in the aromatic region, likely between δ 7.5 and 8.5 ppm .
-
Multiplicity: H-2 and H-5 are separated by four bonds and are unlikely to exhibit significant coupling to each other. Therefore, each is expected to appear as a singlet (s) .
-
-
Oxetane Protons (H-2' & H-4'):
-
Chemical Shift: Protons on the oxetane ring typically resonate between δ 4.2 and 4.9 ppm.[6][7] The C-2' and C-4' positions are equivalent by symmetry. The protons attached to these carbons (CH₂) are diastereotopic due to the chiral center at C-3'. This will result in two distinct signals for the oxetane methylene groups. They are expected in the range of δ 4.5 - 5.0 ppm .
-
Multiplicity: These four protons will form a complex spin system. They will exhibit geminal coupling to each other and potentially vicinal coupling. The signals are anticipated to appear as two distinct sets of multiplets, likely complex doublets of doublets (dd) or triplets (t) .
-
-
Hydroxyl Proton (-OH):
-
Chemical Shift: The chemical shift of the tertiary alcohol proton is highly variable and depends on solvent, concentration, and temperature.[8] It is expected to appear as a broad singlet (br s) anywhere from δ 2.0 to 5.0 ppm , and its signal may be exchangeable with D₂O.
-
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals for the eight carbon atoms in the molecule.
-
Pyridyl Carbons:
-
C-4 & C-6 (C-Cl): The carbons directly attached to the electronegative chlorine atoms will be significantly deshielded. Their signals are predicted to be in the δ 148 - 155 ppm range.
-
C-2 & C-5 (C-H): These carbons are expected in the typical aromatic region for pyridines, estimated to be between δ 120 - 140 ppm .
-
C-3 (C-C(OH)): The carbon atom attached to the oxetanol substituent will also be in the aromatic region, with its precise shift influenced by the substituent effect, likely around δ 135 - 145 ppm .
-
-
Oxetane Carbons:
-
C-2' & C-4' (O-CH₂-C): The methylene carbons of the oxetane ring are characteristic and are predicted to resonate in the range of δ 70 - 80 ppm .[6]
-
C-3' (Quaternary C-OH): The quaternary carbon C-3', bonded to the pyridine ring, a hydroxyl group, and two other carbons within the ring, will be found in a similar region to the other oxetane carbons, estimated at δ 75 - 85 ppm .
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Summary of Predicted Chemical Shifts
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol.
| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Notes |
| H-2 | 7.5 – 8.5 | s | - | Pyridyl proton |
| H-5 | 7.5 – 8.5 | s | - | Pyridyl proton |
| H-2'/H-4' | 4.5 – 5.0 | m (dd or t) | - | Diastereotopic oxetane protons |
| -OH | 2.0 – 5.0 (variable) | br s | - | Exchangeable with D₂O |
| C-2 | - | - | 120 – 140 | Pyridyl C-H |
| C-3 | - | - | 135 – 145 | Pyridyl quaternary C |
| C-4 | - | - | 148 – 155 | Pyridyl C-Cl |
| C-5 | - | - | 120 – 140 | Pyridyl C-H |
| C-6 | - | - | 148 – 155 | Pyridyl C-Cl |
| C-2'/C-4' | - | - | 70 – 80 | Oxetane CH₂ |
| C-3' | - | - | 75 – 85 | Oxetane quaternary C |
Experimental Protocol for Spectral Acquisition and Validation
To ensure the accurate and unambiguous assignment of the ¹H and ¹³C NMR spectra, the following self-validating protocol is recommended.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power for many organic compounds.[9] If solubility is an issue, DMSO-d₆ can be used.[10]
-
Dissolution: Ensure the sample is fully dissolved. Gentle sonication may be applied if necessary. The clarity of the solution is critical for acquiring high-resolution spectra.
NMR Spectrometer Parameters
Spectra should be recorded on a spectrometer with a field strength of 400 MHz or higher to achieve adequate signal dispersion.
-
For ¹H NMR:
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Number of Scans: 16 to 32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.[10]
-
-
For ¹³C NMR:
-
Spectral Width: ~240 ppm, centered around 100 ppm.
-
Acquisition Mode: Proton-decoupled to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.[10]
-
Relaxation Delay (d1): 2-5 seconds.
-
Data Processing
-
Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Correction: Perform manual phase and baseline corrections to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C; DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[10][11]
Structural Confirmation Workflow
To move from prediction to certainty, a series of 2D NMR experiments is essential. This workflow provides a self-validating system for confirming the atomic connectivity.
Figure 2: Workflow for unambiguous structural validation using 2D NMR techniques.
-
COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling networks, primarily confirming the connectivity within the oxetane ring's diastereotopic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal directly to the carbon to which it is attached. This will definitively link the predicted ¹H signals for H-2, H-5, and the oxetane protons to their corresponding ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for connecting the molecular fragments. It will show correlations over 2-3 bonds, for example, from the pyridyl proton H-2 to carbons C-3 and C-4, and most importantly, from the oxetane protons (H-2'/H-4') to the pyridyl carbon C-3, confirming the connection between the two ring systems.
Conclusion
This guide provides a robust, theory-grounded prediction of the ¹H and ¹³C NMR spectra of 3-(4,6-dichloro-3-pyridyl)oxetan-3-ol. The analysis suggests a set of distinct, well-resolved signals that should allow for straightforward characterization. While these predictions offer a strong foundation for spectral interpretation, they must be validated through empirical data. The outlined experimental protocol, particularly the comprehensive 2D NMR workflow, provides the necessary framework for researchers to confidently and accurately elucidate the structure of this and related novel compounds. For even greater certainty, comparison of experimental data with chemical shifts predicted by Density Functional Theory (DFT) calculations is also recommended.[12][13]
References
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Barros, T. A., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5133. [Link]
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Jokisaari, J., et al. (1974). Studies on the PMR Spectra of Oxetanes. VI 2-(3-Chlorophenyl)oxetane and 2-(2-Chlorophenyl)oxetane at 60 and 100 MHz. Magnetic Resonance in Chemistry, 6(12), 638-641. [Link]
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University of Regensburg. Chemical shifts. [Link]
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Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy. ChemRxiv. [Link]
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University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
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Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
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Le, T. C., & Isbell, T. S. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Magnetic Resonance in Chemistry, 55(12), 1083-1090. [Link]
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Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem? Angewandte Chemie International Edition, 49(26), 4516-4520. [Link]
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